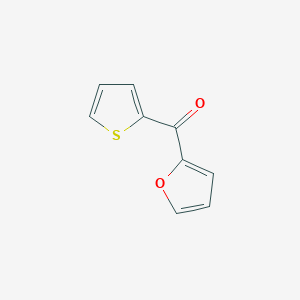

2-Furyl(2-thienyl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCJGKJDFRBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397185 | |

| Record name | 2-Furyl(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20409-51-2 | |

| Record name | 2-Furyl(2-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Furyl(2-thienyl)methanone

Introduction

2-Furyl(2-thienyl)methanone, with the CAS Number 20409-51-2, is a heteroaromatic ketone incorporating both a furan and a thiophene ring linked by a carbonyl group.[1][2][3][4][5] This unique structural motif makes it a compound of significant interest in medicinal chemistry and materials science. The distinct electronic properties and reactivity of the furan and thiophene moieties, coupled with the versatile chemistry of the ketone linker, provide a scaffold for the development of novel therapeutic agents and functional materials. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside a discussion of its synthesis, reactivity, and potential applications for researchers, scientists, and drug development professionals.

Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its physical properties can be reliably inferred from data on analogous compounds such as 2-acetylfuran and 2-acetylthiophene. It is expected to be a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of aromatic ketones of similar molecular weight.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₂S | [1] |

| Molecular Weight | 178.21 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | Inferred from analogs |

| Melting Point | Data not available; expected to be a low-melting solid.[2] For comparison, 2-acetylfuran has a melting point of 30 °C.[6] | |

| Boiling Point | Data not available.[2][3] For comparison, 2-acetylfuran has a boiling point of 168-169 °C.[6] | |

| Solubility | Expected to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents. | Inferred from analogs |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings. The protons on the furan ring typically appear at chemical shifts between δ 6.5 and 7.5 ppm, while the thiophene protons are found in the range of δ 7.0 to 8.0 ppm. The coupling constants between adjacent protons on each ring would be characteristic of five-membered aromatic heterocycles.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, typically around δ 180-190 ppm. The aromatic carbons of the furan and thiophene rings will appear in the range of δ 110-150 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, expected in the region of 1650-1700 cm⁻¹. Other characteristic bands will include C-H stretching of the aromatic rings (around 3100 cm⁻¹) and C=C and C-O/C-S stretching vibrations within the heterocyclic rings.

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and cleavage of the furan and thiophene rings.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the furan, thiophene, and ketone functionalities.

-

Reactivity of the Heterocyclic Rings : Both furan and thiophene are electron-rich aromatic systems and are susceptible to electrophilic substitution reactions. Thiophene is generally more aromatic and less reactive than furan.[7] Friedel-Crafts acylation and alkylation, nitration, halogenation, and sulfonation are expected to occur, with a preference for substitution at the positions adjacent to the heteroatom.[8]

-

Reactivity of the Ketone Group : The carbonyl group can undergo a variety of reactions typical of ketones. These include reduction to the corresponding secondary alcohol, 2-furyl-(2-thienyl)methanol, using reducing agents like sodium borohydride. It can also participate in condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.

-

Stability : The compound is expected to be stable under normal laboratory conditions.[9] However, furan rings can be sensitive to strong acids, which can lead to polymerization.[10]

Synthesis of this compound

A plausible and widely used method for the synthesis of diaryl ketones is the Friedel-Crafts acylation .[10][11][12][13] In this case, it would involve the reaction of furan with 2-thenoyl chloride in the presence of a Lewis acid catalyst.

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental findings.

-

Reaction Setup : To a solution of furan in an inert, dry solvent such as dichloromethane, cooled to 0 °C in an ice bath, add a Lewis acid catalyst (e.g., tin(IV) chloride or boron trifluoride etherate) dropwise under a nitrogen atmosphere.

-

Addition of Acylating Agent : A solution of 2-thenoyl chloride in the same solvent is then added dropwise to the cooled reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring : The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction is quenched by the slow addition of water or a dilute aqueous acid solution. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, the furan and thiophene moieties are considered "privileged structures" in medicinal chemistry. They are present in a wide range of biologically active compounds. This scaffold can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities, including but not limited to:

-

Enzyme Inhibitors : The rigid diaryl ketone structure can be a basis for designing inhibitors that fit into the active sites of enzymes. For instance, furan and thiophene-containing chalcones have been investigated as urease inhibitors.[14]

-

Antimicrobial Agents : Many furan and thiophene derivatives exhibit antibacterial and antifungal properties.[13]

-

Anticancer Agents : The incorporation of furan and thiophene rings into various molecular frameworks has led to the discovery of compounds with significant anticancer activity.[15]

The synthesis of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives highlights the utility of this core structure in generating libraries of compounds for biological screening.[13][16]

Safety and Handling

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[8] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Avoid forming dust and aerosols.[8]

-

Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[8]

-

First Aid : In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water. Seek medical attention if irritation or other symptoms persist.[8]

Conclusion

This compound is a heteroaromatic ketone with a molecular structure that promises a rich and diverse chemistry. While specific experimental data on its physical properties are limited, its characteristics can be reasonably predicted from well-studied analogs. Its spectroscopic signature is expected to be distinct, allowing for straightforward identification. The presence of two different heteroaromatic rings and a reactive ketone functionality makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential applications in drug discovery and materials science. Further research into the properties and applications of this compound is warranted to fully exploit its potential.

References

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

-

UNI ScholarWorks. The Friedel-Crafts Reaction with Furans. [Link]

- Nardi, D., et al. "Regioselective Friedel-Crafts Acylation with 2-Arylfuran-3,4-dicarboxylic Acid Anhydrides and 3-Methoxycarbonyl-2-arylfuran-4-carboxylic Acid Chlorides." Journal of the Chinese Chemical Society, vol. 45, no. 1, 1998, pp. 131-138.

-

Chemistry Stack Exchange. Friedel-Crafts acylation of furan. [Link]

- Khan, I., et al. "Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity." Pakistan Journal of Pharmaceutical Sciences, vol. 30, no. 5, 2017, pp. 1765-1771.

-

PubChem. 2-(2-Thienyl)furan. [Link]

-

PubChem. Furfuryl methyl ketone. [Link]

- Raposo, M. M. M., and A. M. R. C. Sousa. "Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials." Arkivoc, vol. 2007, no. 15, 2007, pp. 147-160.

-

Human Metabolome Database. Showing metabocard for 2-Acetylfuran (HMDB0033127). [Link]

-

National Center for Biotechnology Information. (Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. [Link]

-

Wikipedia. 2-Acetylfuran. [Link]

-

The Good Scents Company. 2-furyl acetone. [Link]

-

Wikipedia. Furan-2-ylmethanethiol. [Link]

-

ResearchGate. Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. [Link]

-

Chemical and Pharmaceutical Bulletin. Synthesis of Furan Derivatives. XL. Synthesis of (5-Nitro-2-furyl)-methylated Polyenals. [Link]

-

Semantic Scholar. Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. [https://www.semanticscholar.org/paper/Exploring-the-Synthetic-Chemistry-of-Phenyl-3-(5-as-Ahmad-Ali/1b8e8f8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c8d8c]([Link]

-

ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

Sources

- 1. 20409-51-2 this compound AKSci 9203CL [aksci.com]

- 2. aksci.com [aksci.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 20409-51-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Human Metabolome Database: Showing metabocard for 2-Acetylfuran (HMDB0033127) [hmdb.ca]

- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. gcwgandhinagar.com [gcwgandhinagar.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

- 13. zenodo.org [zenodo.org]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. 2-(2-Furfuryl)furan | C9H8O2 | CID 70972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Furan-2-yl-(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone | C12H9N3O2S | CID 705546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Interpretation of Furan-Thiophene Ketones

Introduction: The Structural Challenge of Heterocyclic Ketones

Furan-thiophene ketones represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules in medicinal chemistry, materials science, and fragrance development. Their unique electronic properties, arising from the interplay between the electron-rich furan and thiophene rings and the electron-withdrawing ketone moiety, make them valuable synthons and pharmacophores. However, the subtle structural variations possible—such as the point of attachment to the rings (e.g., 2- vs. 3-substituted) and the nature of the linker—demand a robust and multi-faceted analytical approach for unambiguous characterization.

This guide provides a comprehensive exploration of the primary spectroscopic techniques used for the structural elucidation of furan-thiophene ketones: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these three pillars of analytical chemistry, researchers can confidently determine connectivity, substitution patterns, and molecular integrity. We will delve into the causality behind the observed spectral data, providing not just reference values but a framework for logical interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei. For furan-thiophene ketones, NMR is indispensable for determining the precise substitution pattern on the heterocyclic rings.

¹H NMR Spectroscopy: Probing the Protons

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. The chemical shifts (δ) of the protons on the furan and thiophene rings are highly informative.

-

Chemical Shifts (δ): The aromatic protons of furan and thiophene typically resonate between 6.0 and 8.0 ppm.[1][2] The exact position is influenced by the electronegativity of the heteroatom and the electronic effect of the ketone.

-

Thiophene Protons: Generally appear at a slightly higher chemical shift (further downfield) than furan protons due to the lower electronegativity of sulfur compared to oxygen and greater ring current effects.[2][3]

-

Furan Protons: Typically resonate upfield relative to thiophene protons. The proton at the C2 position (α to the oxygen) is usually the most deshielded.[1][4]

-

Effect of the Ketone: The acyl group is strongly electron-withdrawing. Protons on the ring directly attached to the carbonyl group, and particularly those ortho to it, will be significantly deshielded (shifted downfield) due to resonance and inductive effects. For example, the H3 proton of a 2-acylfuran will be shifted further downfield than in unsubstituted furan.

-

-

Coupling Constants (J): The spin-spin coupling between adjacent protons provides definitive evidence of their connectivity. In five-membered rings, the coupling constants follow a predictable pattern.[5]

-

J_ortho (³J_HH): Coupling between adjacent protons (e.g., H3-H4) is typically the largest, in the range of 3-5 Hz for thiophene and 1.5-3.5 Hz for furan.

-

J_meta (⁴J_HH): Coupling across the heteroatom (e.g., H2-H5) is smaller.

-

J_para (⁵J_HH): Long-range coupling between protons on opposite sides of the ring (e.g., H2-H4) is often the smallest and may not always be resolved.

-

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

-

Carbonyl Carbon (C=O): This is one of the most diagnostic signals. In conjugated systems like furan-thiophene ketones, the carbonyl carbon resonance appears significantly downfield, typically in the range of 180-200 ppm .[6][7]

-

Ring Carbons: The chemical shifts of the furan and thiophene carbons are also characteristic.

-

Carbons alpha to the heteroatom (C2 and C5) are generally more deshielded than the beta carbons (C3 and C4).[8][9]

-

The carbon atom directly attached to the electron-withdrawing carbonyl group will be shifted downfield.

-

Typical ranges are approximately 110-155 ppm for both furan and thiophene ring carbons.[8][10]

-

| Nucleus | Typical Chemical Shift Range (ppm) | Key Influences |

| ¹H (Ring Protons) | 6.0 - 8.0 ppm | Heteroatom (S > O), proximity to C=O (deshielding) |

| ¹³C (Carbonyl) | 180 - 200 ppm | Conjugation with aromatic rings |

| ¹³C (Ring Carbons) | 110 - 155 ppm | Heteroatom, proximity to C=O (deshielding) |

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and high-quality data.

-

Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. The choice of solvent can slightly affect chemical shifts.[11][12][13] Ensure the solvent is free from water and other impurities.

-

Sample Preparation: Accurately weigh ~5-10 mg of the furan-thiophene ketone and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise referencing (δ = 0.00 ppm).

-

Acquisition: Place the tube in the NMR spectrometer. Acquire standard 1D ¹H and ¹³C spectra. If assignments are ambiguous, proceed with 2D experiments like COSY (H-H correlation) and HMBC (long-range C-H correlation) to establish definitive connectivity.[14][15][16]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The Carbonyl (C=O) Stretch: A Telltale Signal

The most prominent and diagnostic peak in the IR spectrum of a furan-thiophene ketone is the carbonyl stretch.

-

Position: For ketones conjugated with aromatic rings or double bonds, the C=O stretching frequency is lowered compared to simple aliphatic ketones (which appear around 1715 cm⁻¹).[17][18] This is due to the delocalization of π-electrons across the rings and the carbonyl group, which imparts more single-bond character to the C=O bond, weakening it and lowering the energy required to stretch it.[19][20]

-

Expected Frequency: Expect a very strong, sharp absorption in the range of 1650-1690 cm⁻¹ .[17][18] The exact position can be subtly influenced by which ring (furan or thiophene) is directly attached to the carbonyl.

Other Characteristic Vibrations

While the carbonyl peak is primary, other regions of the spectrum provide confirmatory evidence.

-

Aromatic C-H Stretch: A weak to medium absorption above 3000 cm⁻¹, typically around 3100-3150 cm⁻¹ .

-

Aromatic C=C Stretch: Medium intensity absorptions in the 1400-1600 cm⁻¹ region, characteristic of the furan and thiophene rings.

-

C-O and C-S Vibrations: The C-S stretch for thiophene is typically weak and found in the fingerprint region. The C-O-C stretch of the furan ring often appears as a strong band around 1050-1250 cm⁻¹ .

-

C-H Out-of-Plane Bending: Strong bands in the 700-900 cm⁻¹ region can sometimes give clues about the substitution pattern on the rings.[21]

| Vibration | Typical Frequency (cm⁻¹) | Intensity | Significance |

| C=O Stretch (Conjugated) | 1650 - 1690 | Strong, Sharp | Primary diagnostic peak for the ketone |

| Aromatic C-H Stretch | 3100 - 3150 | Weak to Medium | Confirms presence of aromatic rings |

| Aromatic C=C Stretch | 1400 - 1600 | Medium | Confirms presence of aromatic rings |

| Furan C-O-C Stretch | 1050 - 1250 | Strong | Suggests presence of furan ring |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid furan-thiophene ketone directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for this class of compounds.

The Molecular Ion (M⁺˙)

The molecular ion peak corresponds to the intact molecule with one electron removed. It provides the nominal molecular weight of the compound. For furan-thiophene ketones, the M⁺˙ peak is generally expected to be prominent due to the stability of the aromatic systems.

Key Fragmentation Pathways

The energetically unstable molecular ion fragments in predictable ways, with cleavage often occurring at the weakest bonds or to form the most stable fragments.[22]

-

Alpha-Cleavage: The most characteristic fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.[23][24] This results in the formation of highly stable, resonance-stabilized acylium ions.

-

Loss of the Thienyl Radical: Cleavage between the carbonyl carbon and the thiophene ring (if it is alpha to the carbonyl) will form a [Furan-C≡O]⁺ ion.

-

Loss of the Furyl Radical: Cleavage on the other side will form a [Thiophene-C≡O]⁺ ion.

-

The relative abundance of these two acylium ions can sometimes indicate which ring is more stably bonded to the carbonyl.

-

-

Loss of Carbon Monoxide: A subsequent fragmentation common to acylium ions is the loss of a neutral CO molecule (28 Da), leading to the formation of furyl or thienyl cations.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This hyphenated technique is ideal for analyzing volatile compounds like furan-thiophene ketones, as it provides separation and purification prior to mass analysis.[25][26][27]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injection: Inject a small volume (e.g., 1 µL) into the heated GC inlet in split mode to avoid overloading the column.

-

Separation: Use a suitable capillary column (e.g., HP-5MS) and a temperature program that ramps from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Method:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Detection: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

-

Data Analysis: Analyze the resulting chromatogram to find the peak corresponding to your compound. Examine the mass spectrum associated with that peak to identify the molecular ion and the key fragment ions.

Integrated Analysis: A Unified Approach

The true power of spectroscopic analysis lies in the integration of all available data. No single technique provides the complete picture. The process is a logical puzzle where each piece of spectral data is a clue that validates the others. NMR defines the C-H framework and connectivity, IR confirms the presence of the key carbonyl functional group under conjugation, and MS provides the molecular weight and corroborates the identity of the core fragments (furyl, thienyl, carbonyl) through fragmentation analysis. This synergistic approach provides an unassailable confirmation of the chemical structure of furan-thiophene ketones.

References

- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Ketones.

- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- PubMed. (2010). Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors.

- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.

- JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones.

- The Royal Society of Chemistry. (n.d.). Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic.

- Scribd. (n.d.). Infrared Spectroscopy of Ketones.

- Semantic Scholar. (1989). Solvent Effect Correlations for Acetone: IR versus NMR Data for the Carbonyl Group.

- Vertex AI Search. (n.d.). Chemical shifts.

- Semantic Scholar. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.

- Wiley Online Library. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.

- Sci-Hub. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry.

- ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Journal of the American Chemical Society. (n.d.). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Semantic Scholar. (2004). Roesky’s ketone: a spectroscopic study.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- NIH. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- Journal of the American Chemical Society. (n.d.). Infrared and Ultraviolet Spectroscopic Studies on Ketones.

- Wiley. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.

- University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- ResearchGate. (n.d.). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters.

- ResearchGate. (n.d.). High Resolution IR-Spectra of Furane and Thiophene.

- LCGC International. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling.

- Imre Blank's Homepage. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- NIH. (2023). Ketones from aldehydes via alkyl C(sp3)−H functionalization under photoredox cooperative NHC/palladium catalysis.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- PerkinElmer. (n.d.). GC/MS Determination of Furan in Food and Beverages using a PLOT Column.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy.

- NTA. (n.d.). Syllabus for Chemistry (SCQP08).

- MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.

- PMC. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.

- STEMart. (n.d.). Analysis of Furan in Heat-processed Foods by Gas Chromatography-Mass Spectrometry (GC-MS).

- ResearchGate. (n.d.). Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum.

- J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.

- Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.

- YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Interpretation of vicinal proton-proton coupling constants of heteroaromatic molecules in terms of topological electron density descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.pg.edu.pl [chem.pg.edu.pl]

- 20. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 21. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. gcms.cz [gcms.cz]

- 27. Analysis of Furan in Heat-processed Foods by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]

An In-depth Technical Guide to 2-Furyl(2-thienyl)methanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Furyl(2-thienyl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, structural features, synthesis methodologies, detailed spectroscopic characterization, and explore its current and potential applications, particularly within the realm of drug discovery and development.

Core Compound Identification and Molecular Structure

Chemical Name: (Furan-2-yl)(thiophen-2-yl)methanone

Common Names: 2-Furyl 2-thienyl ketone

CAS Number: 20409-51-2[1]

Molecular Formula: C₉H₆O₂S

Molecular Weight: 178.21 g/mol

The molecular architecture of this compound features a central carbonyl group bridging a furan ring and a thiophene ring, both linked at their 2-positions. This arrangement of two distinct five-membered aromatic heterocycles imparts unique electronic and conformational properties to the molecule, making it a subject of interest for chemical and biological studies.

Structural Representation:

Caption: Molecular structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific ketone is not widely published, the following table summarizes key known and predicted properties. Researchers should verify these properties through experimental analysis for their specific applications.

| Property | Value | Source |

| Purity Specification | ≥ 95% | [2] |

| Long-Term Storage | Store in a cool, dry place. | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of a furan ring with a thiophene-derived acylating agent, typically in the presence of a Lewis acid catalyst.

Underlying Principles of the Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds to aromatic rings.[3] In this specific synthesis, the key transformation is the reaction of furan with 2-thenoyl chloride. The Lewis acid, commonly aluminum chloride (AlCl₃), activates the 2-thenoyl chloride by forming a highly electrophilic acylium ion. The electron-rich furan ring then acts as a nucleophile, attacking the acylium ion to form a ketone. This method is particularly effective for electron-rich heterocycles like furan and thiophene.[4]

Experimental Protocol: Friedel-Crafts Acylation of Furan with 2-Thenoyl Chloride

This protocol is a generalized procedure based on established Friedel-Crafts acylation methods for heterocyclic compounds.[3][5] Optimization of reaction conditions may be necessary to achieve the highest yields.

Materials:

-

Furan

-

2-Thenoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Reflux condenser with a drying tube

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Acylium Ion: Cool the suspension to 0 °C in an ice bath. To the dropping funnel, add a solution of 2-thenoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Acylation of Furan: Following the addition of 2-thenoyl chloride, add a solution of furan (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the furan solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 5 °C.

-

Reaction Progression: After the complete addition of furan, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the furan and thiophene rings. The chemical shifts will be influenced by the electron-withdrawing effect of the carbonyl group. Protons alpha to the heteroatoms will appear at distinct chemical shifts. |

| ¹³C NMR | A signal for the carbonyl carbon (typically in the range of 180-200 ppm). Distinct signals for the carbons of the furan and thiophene rings. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1630-1680 cm⁻¹. Bands associated with C-H and C=C stretching of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.21 m/z). Characteristic fragmentation patterns involving the loss of CO and cleavage of the furan and thiophene rings. |

Interpreting the Spectra:

-

NMR: The precise chemical shifts and coupling constants in the ¹H NMR spectrum will confirm the substitution pattern on both heterocyclic rings. The ¹³C NMR spectrum will verify the number of unique carbon environments and the presence of the ketone functionality.

-

IR: The position of the carbonyl peak in the IR spectrum can provide insights into the electronic environment of the ketone.

-

MS: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.

Applications in Drug Development and Medicinal Chemistry

Heterocyclic compounds containing furan and thiophene moieties are prevalent in a wide range of biologically active molecules and approved drugs.[1][8][9] The unique electronic properties and ability of these rings to participate in hydrogen bonding and other non-covalent interactions make them valuable pharmacophores.

While specific biological activity data for this compound is limited in publicly accessible literature, the furyl thienyl ketone scaffold is a promising starting point for the development of novel therapeutic agents. Derivatives of furan and thiophene have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Certain furan and thiophene derivatives have shown cytotoxic effects against various cancer cell lines.[10]

-

Antimalarial: Compounds containing furan and thiophene rings have been investigated for their efficacy against Plasmodium falciparum.[8]

-

Anti-inflammatory: The furan and thiophene nuclei are present in compounds with anti-inflammatory properties.[2]

-

Enzyme Inhibition: The ketone linkage and the heterocyclic rings can interact with the active sites of various enzymes, making this class of compounds interesting for the development of enzyme inhibitors.[11]

The synthesis of a library of derivatives based on the this compound core, with modifications to the furan and thiophene rings, could lead to the discovery of novel compounds with potent and selective biological activities.

Conclusion

This compound is a structurally intriguing heterocyclic ketone that can be reliably synthesized via Friedel-Crafts acylation. Its characterization through standard spectroscopic techniques is essential for ensuring its purity and confirming its structure. The presence of both furan and thiophene moieties within a single molecule makes it and its potential derivatives highly attractive for exploration in drug discovery programs targeting a range of diseases. Further research into the biological activities of this specific compound and its analogues is warranted to fully elucidate its therapeutic potential.

References

-

Akolkar, H. N., Dengale, S. G., Deshmukh, K. K., Karale, B. K., Darekar, N. R., Khedkar, V. M., & Shaikh, M. H. (2022). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Polycyclic Aromatic Compounds, 42(5), 1959-1971. [Link]

-

Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors. European Journal of Medicinal Chemistry, 181, 111562. (2019). [Link]

-

(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3055. (2011). [Link]

-

Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds, 56(1), 1-17. (2020). [Link]

-

Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry - Section B, 43(2), 397-400. (2004). [Link]

-

A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. Journal of Chemical Education, 82(4), 633. (2005). [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. (2020). [Link]

-

Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Medicinal Chemistry Research, 24(1), 271-279. (2015). [Link]

-

Regioselective Friedel-Crafts acylation with 2-arylfuran-3,4-dicarboxylic acid anhydrides and 3-methoxycarbonyl-2-arylfuran-4-carboxylic acid chlorides. Journal of the Chinese Chemical Society, 45(6), 741-748. (1998). [Link]

-

Experiment 14: Friedel-Crafts Acylation. [Video]. YouTube. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. (2011). [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Design and synthesis of furyl/thienyl pyrroloquinolones based on natural alkaloid perlolyrine, lead to the discovery of potent and selective PDE5 inhibitors. European Journal of Medicinal Chemistry, 150, 30-38. (2018). [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6). (2023). [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Video]. YouTube. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. (2023). [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 84(12), 5039–5047. (2012). [Link]

-

Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

-

Meso-tris(2-furyl/2-thienyl) substituted porphyrin–ferrocene 'click' conjugates: synthesis, experimental, and computational studies. New Journal of Chemistry, 48(22), 11349-11359. (2024). [Link]

-

Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2′-Bifurans and 2-(Thiophen-2-yl)furans. Helvetica Chimica Acta, 92(11), 2269-2276. (2009). [Link]

-

Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 61, 6-12. (2008). [Link]

-

Methods of synthesis of furan-2(5H)-ones. Chemistry of Heterocyclic Compounds, 59(7), 527-548. (2023). [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. (2023). [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. [Video]. YouTube. [Link]

-

Spectroscopy worked example combining IR, MS and NMR. [Video]. YouTube. [Link]

-

Methods of synthesis of furan-2(5H)-ones. Semantic Scholar. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

-

Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules, 26(18), 5483. (2021). [Link]

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. zenodo.org [zenodo.org]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rkmmanr.org [rkmmanr.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and safety considerations for handling 2-Furyl(2-thienyl)methanone

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2-Furyl(2-thienyl)methanone

Introduction: A Proactive Approach to Chemical Safety

This compound (CAS No. 20409-51-2) is a heterocyclic ketone utilized in various research and development applications, including custom synthesis and as a building block in medicinal chemistry.[1][2] As with any laboratory chemical, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to protecting the health of researchers and ensuring the integrity of scientific work. This guide provides a detailed examination of the health and safety considerations for this compound, grounded in authoritative safety data and field-proven laboratory practices. The causality behind each recommendation is explained to foster a culture of safety that is both informed and proactive.

Section 1: Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound itself is limited, a precautionary approach necessitates examining data from structurally analogous compounds, such as other furan and thiophene derivatives. The hazards associated with these related structures provide a strong basis for risk assessment. For instance, compounds like 2-(2-Thienyl)furan are known to cause skin, eye, and respiratory irritation.[3] Similarly, 2-Acetylfuran (2-Furyl methyl ketone) is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[4][5]

The principle of chemical analogy is a cornerstone of toxicological risk assessment. The furan and thiophene moieties are known to undergo metabolic activation to reactive intermediates, which can lead to cellular damage. A study on 2-furyl methyl ketone, for example, suggested potential for hepatic and renal toxicity after prolonged exposure in animal models.[6][7] Therefore, it is scientifically prudent to handle this compound with a high degree of caution, assuming it may present similar hazards.

Table 1: GHS Hazard Classifications Based on Analogous Compounds

| Hazard Class | Classification | Associated Hazard Statement(s) | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [3][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 2 or 3 | H300/H301: Fatal/Toxic if swallowedH311: Toxic in contact with skinH330: Fatal if inhaled | [4][5][9] |

Note: This table is a composite based on hazards identified for structurally similar furan and thiophene compounds. These classifications should be assumed for this compound as a precautionary measure.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

The primary objective in handling any chemical is to minimize exposure. This is achieved through a hierarchy of controls, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).[10]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the following are mandatory:

-

Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[11][12] This is critical to prevent the inhalation of any potential vapors or aerosols, which is a primary route of exposure for analogous compounds.[8][9]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12][13]

-

Safety Stations: Accessible and routinely tested safety showers and eyewash stations are required in the immediate work area.[8]

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the user and the chemical.[14] The selection of PPE must be based on a thorough risk assessment.[10] For this compound, the following PPE is required:

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the compound's structure, nitrile or neoprene gloves are recommended.[15] Gloves should be inspected for defects before each use and replaced immediately if contaminated or damaged. It is crucial to understand that no glove material offers indefinite protection; therefore, a regular replacement schedule is advised for prolonged tasks.[16]

-

Eye and Face Protection: Safety goggles that form a tight seal around the eyes are required to protect against splashes.[8][15] In procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[10][14]

-

Skin and Body Protection: A flame-retardant lab coat is required to protect against incidental skin contact.[9][16] For larger-scale operations or when handling concentrates, chemical-resistant aprons or coveralls should be considered.[14] Do not wear shorts or open-toed shoes in the laboratory.[16]

-

Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[10][17]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a standardized protocol is a self-validating system that minimizes variability and risk.

Protocol 1: Weighing and Transferring Solid this compound

-

Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the designated handling area.

-

Work Area: Conduct all operations within a certified chemical fume hood.

-

Dispensing: Use a spatula or scoop to carefully transfer the desired amount of the solid from the storage container to a tared weigh boat or vessel. Avoid generating dust.[12] If dust is generated, a respirator may be required.[9]

-

Cleaning: After transfer, carefully clean the spatula and any contaminated surfaces within the fume hood using a suitable solvent and waste disposal procedure.

-

Sealing: Securely close the primary container immediately after use.

-

Waste: Dispose of any contaminated consumables (e.g., weigh boats, wipes) in a designated hazardous waste container.[4]

Section 4: Emergency Protocols

A clear, rehearsed emergency plan is critical. All laboratory personnel must be familiar with these procedures and the location of all safety equipment.

First-Aid Measures

The immediate response to an exposure can significantly impact the outcome.

-

Inhalation: Immediately move the affected person to fresh air.[18][19] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9]

-

Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[18][19] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][18] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[4]

Accidental Release Measures

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

Workflow: Chemical Spill Response

Caption: Workflow for responding to a chemical spill.

Section 5: Storage and Disposal

Proper storage and disposal are final, but critical, steps in the chemical lifecycle.

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4][12] The storage area should be secured and accessible only to authorized personnel.[9][11]

-

Disposal: All waste containing this compound must be treated as hazardous. Dispose of contents and containers in accordance with all federal, state, and local environmental regulations at an approved waste disposal plant.[4][9] Do not allow the product to enter drains.[12]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its potential hazards, which are inferred from its chemical structure and the known risks of analogous compounds. By integrating robust engineering controls, mandating the correct use of personal protective equipment, and adhering to established protocols for handling and emergencies, researchers can confidently and safely utilize this compound in their work. This proactive and informed approach to safety is the bedrock of responsible scientific practice.

References

-

2-(2-Thienyl)furan Safety and Hazards. (Date not available). PubChem, National Institutes of Health. [Link]

-

Personal Protective Equipment (PPE). (Date not available). CHEMM, U.S. Department of Health and Human Services. [Link]

-

Recommended PPE to handle chemicals. (Date not available). Bernardo Ecenarro. [Link]

-

UNIT 7: Personal Protective Equipment. (Date not available). CTAHR, University of Hawaii. [Link]

-

Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25). Aliport. [Link]

-

How to Choose PPE for Chemical Work. (2025-10-23). Allan Chemical Corporation. [Link]

-

Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice. (Date not available). PubMed, National Institutes of Health. [Link]

-

2-furyl acetone Safety in Use Information. (Date not available). The Good Scents Company. [Link]

-

2-(2-thienyl)furan Safety References. (Date not available). The Good Scents Company. [Link]

-

2-Acetylfuran Information. (2012-09-11). Human Metabolome Database. [Link]

-

Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice. (2025-08-07). ResearchGate. [Link]

-

Meso-tris(2-furyl/2-thienyl) substituted porphyrin–ferrocene 'click' conjugates. (Date not available). New Journal of Chemistry, RSC Publishing. [Link]

Sources

- 1. 20409-51-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. Meso-tris(2-furyl/2-thienyl) substituted porphyrin–ferrocene ‘click’ conjugates: synthesis, experimental, and computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-(2-Thienyl)furan | C8H6OS | CID 526176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-フリルメチルケトン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Monitoring cytotoxic potentials of furfuryl alcohol and 2-furyl methyl ketone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]

- 15. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 16. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.at [fishersci.at]

An In-Depth Technical Guide on the Aromaticity and Reactivity of Furan versus Thiophene Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan and thiophene, two five-membered aromatic heterocyclic rings, are foundational scaffolds in the realm of medicinal chemistry. Despite their structural similarities, the substitution of an oxygen atom in furan for a sulfur atom in thiophene results in distinct electronic and physicochemical properties.[1] This guide provides a comprehensive analysis of the core differences in aromaticity and chemical reactivity between these two vital heterocycles. Understanding these nuances is paramount for rational drug design, enabling chemists to modulate properties such as metabolic stability, receptor binding, and overall biological activity.[1]

The Foundation: Understanding Aromaticity in Furan and Thiophene

The concept of aromaticity is central to the chemical behavior of both furan and thiophene. According to Hückel's rule, a planar, cyclic, and fully conjugated molecule with (4n+2) π-electrons will exhibit aromatic character.[2][3] Both furan and thiophene meet these criteria, with the heteroatom contributing a lone pair of electrons to the π-system to form an aromatic sextet.[4] However, the degree of this aromaticity differs significantly, influencing their stability and subsequent reactivity.

The Role of the Heteroatom

The key distinction lies in the nature of the oxygen and sulfur heteroatoms. Oxygen is more electronegative than sulfur.[5][6][7] Consequently, the oxygen atom in furan holds its lone pair more tightly, leading to less efficient delocalization into the ring.[2][3] This reduced delocalization results in furan being less aromatic than thiophene.[3][8][9]

Conversely, sulfur's lower electronegativity allows for more effective donation of its lone pair into the thiophene ring.[2][9] Additionally, the ability of sulfur to utilize its 3d orbitals can further enhance the delocalization and stability of the aromatic system.[1]

Resonance Energy and Aromaticity Order

Resonance energy serves as a quantitative measure of aromatic stability. The established order of aromaticity places benzene as the most aromatic, followed by thiophene, pyrrole, and then furan.[1][8] This order is directly reflected in their resonance energies:

| Compound | Resonance Energy (kcal/mol) |

| Benzene | ~36 |

| Thiophene | ~29[1] |

| Pyrrole | ~21 |

| Furan | ~16[1] |

This clear hierarchy in aromatic character dictates the fundamental differences in their chemical behavior. Thiophene's higher resonance energy signifies greater thermodynamic stability compared to furan.[1]

Visualizing Electron Delocalization

The delocalization of the heteroatom's lone pair is crucial for the aromaticity of both rings. This can be visualized through resonance structures.

Caption: Resonance structures of furan and thiophene.

Comparative Reactivity: A Tale of Two Rings

The differences in aromaticity directly translate to distinct patterns of chemical reactivity. In general, the more aromatic a compound is, the less reactive it is towards reactions that would disrupt this stability.

Electrophilic Aromatic Substitution (SEAr)

Both furan and thiophene undergo electrophilic aromatic substitution, a hallmark of aromatic compounds.[8][10] However, their reactivity in these reactions differs significantly. Due to its lower aromaticity and the electron-donating nature of the oxygen atom, furan is considerably more reactive than thiophene towards electrophiles.[11][12] The order of reactivity towards electrophilic substitution is generally: Pyrrole > Furan > Thiophene > Benzene.[8][11][13]

Key points regarding SEAr:

-

Regioselectivity: Substitution preferentially occurs at the C2 (α) position for both heterocycles. This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance than the intermediate from attack at C3 (β).[8][10]

-

Reaction Conditions: Due to furan's high reactivity, electrophilic substitutions often require milder conditions to avoid polymerization or ring-opening, especially in the presence of strong acids.[8] Thiophene, being more stable, can tolerate more acidic conditions.[8]

Caption: General mechanism for electrophilic aromatic substitution.

Cycloaddition Reactions

Furan's lower aromatic character makes it more susceptible to cycloaddition reactions, such as the Diels-Alder reaction, where it behaves as a diene.[1][8][14] This reactivity is a significant departure from the behavior of more aromatic systems like thiophene and benzene, which do not readily undergo such reactions.[14][15] The order of reactivity in Diels-Alder reactions is the reverse of their aromaticity: Furan > Pyrrole > Thiophene.[8]

Metalation

Both furan and thiophene can be deprotonated at the C2 position by strong bases like organolithium reagents, a process known as metalation. The resulting organometallic species are valuable intermediates in synthesis. The acidity of the α-protons is greater in thiophene compared to furan.[16]

Implications in Drug Design and Development

The distinct properties of furan and thiophene have profound implications for their use in medicinal chemistry.[1][17] The choice between these two scaffolds is a critical decision in the drug design process.

-

Metabolic Stability: Thiophene's greater aromatic stability often translates to more metabolically robust compounds.[1] Furan rings can be more susceptible to metabolic oxidation.

-

Receptor Interactions: The more electronegative oxygen in furan makes it a better hydrogen bond acceptor, which can be crucial for binding to biological targets.[1]

-

Bioisosterism: Furan and thiophene are often considered bioisosteres, meaning they can be interchanged in a drug molecule without significantly altering its shape, but with the potential to fine-tune its electronic and pharmacokinetic properties.

Examples in pharmaceuticals:

-

Furan: Found in drugs like Nitrofurantoin (an antibiotic) and Ranitidine (an H2 receptor antagonist).[1][18]

-

Thiophene: A key component of drugs such as Tiotropium (an anticholinergic) and Clopidogrel (an antiplatelet agent).

Experimental Protocols

Paal-Knorr Synthesis of Substituted Furans and Thiophenes

A versatile method for synthesizing both furan and thiophene derivatives is the Paal-Knorr synthesis, which starts from a 1,4-dicarbonyl compound.[19][20]

Protocol for Furan Synthesis:

-

Dissolve the 1,4-dicarbonyl compound in a suitable solvent (e.g., toluene).

-

Add an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[19]

-

Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

Protocol for Thiophene Synthesis:

-

Mix the 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[19][21][22]

-

Heat the mixture, often without a solvent or in a high-boiling inert solvent like xylene.[22]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and carefully quench with water or a basic solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the resulting thiophene derivative by distillation or chromatography.[22]

Caption: Paal-Knorr synthesis pathway.

Conclusion

While structurally analogous, furan and thiophene exhibit a fascinating dichotomy in their aromaticity and reactivity. Thiophene's superior aromatic character imparts greater stability, whereas furan's reduced aromaticity renders it more reactive in various transformations, including important cycloaddition reactions. For medicinal chemists and drug development professionals, a deep understanding of these fundamental differences is not merely academic but a practical necessity. It allows for the rational selection of the appropriate heterocyclic core to achieve desired pharmacological profiles, metabolic stability, and target engagement.

References

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Retrieved from [Link]

-

Slideshare. (n.d.). Reactivity order of Pyrrole, Furan and Thiophene.pptx. Slideshare. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

Slideshare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF. Slideshare. Retrieved from [Link]

-

Hassan, M. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

-

eXe. (n.d.). Lecture 5: Pyroles, Furans And Thiophenes – A General Discussion. eXe. Retrieved from [Link]

-

City College. (n.d.). Furan, Pyrrole and Thiophene. City College. Retrieved from [Link]

-

Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack?. Quora. Retrieved from [Link]

-

MBB College. (n.d.). Pyrrole, Furan, Thiophene. MBB College. Retrieved from [Link]

-

Quora. (2016, March 18). Reactivity order is pyrrole>furan >thiophene . What is the reason?. Quora. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 9.6: Comparison of Sulfur to Oxygen. Chemistry LibreTexts. Retrieved from [Link]

-

Quora. (2020, March 6). What is the difference between pyrrole furan and thiophene?. Quora. Retrieved from [Link]

-

Quora. (2017, May 1). Why does furun undergo a cycloaddition reaction?. Quora. Retrieved from [Link]

-

ChemRxiv. (n.d.). Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. ChemRxiv. Retrieved from [Link]

-

Slideshare. (n.d.). Unit 3 furan & thiophene | PDF. Slideshare. Retrieved from [Link]

-

PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. MDPI. Retrieved from [Link]

-

Quora. (2016, August 9). How come Furan and Thiophene be aromatic, when they have even number of electron pairs in their respective rings?. Quora. Retrieved from [Link]

-

Purdue University. (n.d.). The Chemistry of Oxygen and Sulfur. Purdue University. Retrieved from [Link]

-

Reddit. (2024, January 31). Sulfur more E.N. than Oxygen?? Huh?. Reddit. Retrieved from [Link]

-

University of York. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of York. Retrieved from [Link]

-

ResearchGate. (n.d.). A) Comparison of the computed reactivities of thiophene and furan in a.... ResearchGate. Retrieved from [Link]

-

(n.d.). Reaction of Furan and Thiophene. Retrieved from [Link]

-

Stack Exchange. (2018, March 2). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. Stack Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). Organometallic compounds of furan, thiophene, and their benzannulated derivatives | Request PDF. ResearchGate. Retrieved from [Link]

-

City College. (n.d.). Furans, Pyrroles Thiophenes – Deprotonation. City College. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study | Request PDF. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Resonance energies of some aromatic compounds. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Semantic Scholar. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. quora.com [quora.com]

- 10. Reactivity order of Pyrrole, Furan and Thiophene.pptx [slideshare.net]

- 11. quora.com [quora.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. quora.com [quora.com]

- 14. quora.com [quora.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. citycollegekolkata.org [citycollegekolkata.org]

- 17. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unit 3 furan & thiophene | PDF [slideshare.net]

- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 22. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Potential of Furan-Thiophene Scaffolds in Drug Discovery

Introduction: The Strategic Choice Between Bioisosteres

In the landscape of medicinal chemistry, furan and thiophene represent a fascinating case study in bioisosterism. These five-membered aromatic heterocycles are foundational scaffolds, yet the substitution of furan's oxygen atom for thiophene's sulfur atom imparts distinct electronic and physicochemical properties.[1] This seemingly subtle change significantly influences their biological activities, metabolic stability, and suitability as drug candidates.[1][2] The decision to employ a furan versus a thiophene core is therefore a strategic one, driven by the desired pharmacological profile and the specific therapeutic target.[1]

Thiophene's enhanced aromaticity, due to the available 3d orbitals of the larger, less electronegative sulfur atom, generally translates to more metabolically robust compounds.[1][3] Conversely, the higher electronegativity of oxygen in furan makes it a better hydrogen bond acceptor, a feature that can be pivotal for specific receptor binding interactions.[1] This guide provides an in-depth exploration of the biological activities stemming from these scaffolds, grounded in experimental data and field-proven insights to inform rational drug design.

Part 1: Anticancer Activity - Targeting Cellular Proliferation

The furan-thiophene scaffold is a prolific source of compounds with potent anticancer activity.[4] These agents often exert their effects through diverse mechanisms, including the inhibition of key signaling pathways, the induction of apoptosis, and interference with cell cycle progression.[4][5]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A prominent strategy in modern oncology is the inhibition of protein kinases that are dysregulated in cancer cells. Furan-thiophene derivatives have been successfully designed as inhibitors of critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, which are central to tumor angiogenesis and cell survival pathways.[5] By blocking these pathways, such compounds can effectively halt tumor growth and proliferation. For instance, certain thienopyrimidine analogs have demonstrated potent dual inhibition of both VEGFR-2 and AKT-1.[5] The ultimate downstream effect of this inhibition is often the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[5]

Caption: Inhibition of the VEGFR-2/AKT signaling pathway by a furan-thiophene analog.

Data Presentation: In Vitro Anticancer Activity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. The MTT assay is a standard colorimetric method for assessing this cytotoxicity.[6]

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thienopyrimidine | Analog 3b | HepG2 (Liver) | 7.41 | [5] |

| Thienopyrimidine | Analog 3b | PC-3 (Prostate) | 14.28 | [5] |

| Thiouriedo-thiophene | Analog 4c | HepG2 (Liver) | 12.35 | [5] |